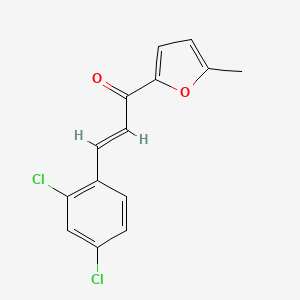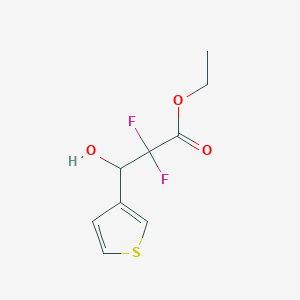![molecular formula C10H16N2 B6332069 3-[(1-Pyrrolyl)methyl]piperidine CAS No. 164331-95-7](/img/structure/B6332069.png)
3-[(1-Pyrrolyl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(1-Pyrrolyl)methyl]piperidine” is a chemical compound with the CAS Number: 164331-95-7 . It has a molecular weight of 164.25 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H16N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h1-2,6-7,10-11H,3-5,8-9H2 . This indicates that the compound has a complex structure involving a piperidine ring and a pyrrole ring. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 164.25 . It is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
3-[(1-Pyrrolyl)methyl]piperidine has been studied extensively in the fields of medicine, pharmacology, and biochemistry. In medicine, it has been studied as a potential anti-inflammatory agent and has been found to be effective in reducing inflammation in animal models. In pharmacology, it has been studied as a potential therapeutic agent for treating anxiety and depression. In biochemistry, it has been studied as a potential drug target for treating various diseases, such as cancer, diabetes, and Alzheimer’s disease.
Wirkmechanismus
Target of Action
It’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals and have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Compounds with a piperidine moiety are known to influence a variety of biological pathways, contributing to their diverse pharmacological activities .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-[(1-Pyrrolyl)methyl]piperidine in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it has a wide range of applications in various scientific fields. However, there are also some limitations to its use. For example, it is not very soluble in organic solvents and can be difficult to purify.
Zukünftige Richtungen
The potential applications of 3-[(1-Pyrrolyl)methyl]piperidine are still being explored. Some potential future directions include further research into its anti-inflammatory and neuroprotective effects, as well as its potential use as a therapeutic agent for treating various diseases. In addition, further research into its mechanism of action and its potential interactions with other molecules could lead to new and improved treatments. Finally, further research into its synthesis and purification could lead to more efficient and cost-effective methods of production.
Synthesemethoden
The synthesis of 3-[(1-Pyrrolyl)methyl]piperidine is typically accomplished through the reaction of a pyrrolidine ring with an aldehyde, such as formaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to form the desired product.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Piperidine derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been found to have anticancer potential . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Dosage Effects in Animal Models
Piperine, a piperidine derivative, has been found to inhibit the development of solid tumors in mice when administered at a specific dosage .
Eigenschaften
IUPAC Name |
3-(pyrrol-1-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-2-7-12(6-1)9-10-4-3-5-11-8-10/h1-2,6-7,10-11H,3-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACMYRFYUNRLPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride methanol](/img/structure/B6332003.png)



![Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B6332017.png)
![[1-(4-Trifluoromethylphenyl)cyclopropyl]methanol](/img/structure/B6332028.png)



![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)